molecular formula C14H12N4O3 B2770817 N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013797-02-8

N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2770817
CAS RN: 1013797-02-8
M. Wt: 284.275
InChI Key: RWVFTCNIUXHWHY-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

One study reports on the synthesis of novel pyrazole derivatives, including compounds related to N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and evaluates their antidepressant and anticonvulsant activities. The study found that certain compounds exhibited markedly antidepressant activity compared to imipramine and showed remarkable protective effects against clonic seizures induced by PTZ (pentylenetetrazole) in mice, suggesting potential for the development of new therapeutic agents in these areas (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

Antimicrobial and Antifungal Activities

Another aspect of the research on compounds similar to N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves their antimicrobial and antifungal activities. Studies have shown that certain pyrazole derivatives exhibit promising antibacterial activities, with some compounds being evaluated for their effectiveness against various bacterial and fungal pathogens. This suggests a potential application in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Anticancer Activities

Research on pyrazole-1-carboxamide derivatives has also highlighted their potential anticancer activities. Compounds within this class have been evaluated against various cancer cell lines, including HepG2, HeLa, IMR-32, and MCF-7, showing dose-dependent inhibition of cell growth. The IC50 values of some compounds were found to be comparable to those of standard anticancer agents, indicating their potential as novel anticancer drugs (Fahim, Elshikh, & Darwish, 2019).

Dual Action Mode in Antifungal Agents

A novel approach in the development of succinate dehydrogenase inhibitors (SDHIs) involves the synthesis of pyrazole carboxamides, demonstrating dual action modes against phytopathogenic fungi. Some compounds showed excellent in vitro antifungal activities and protective and curative effects against Gibberella zeae on maize. This research signifies the exploration of traditional SDHI fungicides and their derivatives, offering new insights into their development for agricultural applications (Zhang, Yang, Zhao, Li, & Wu, 2023).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-7-5-11(18(2)17-7)14(21)15-8-3-4-9-10(6-8)13(20)16-12(9)19/h3-6H,1-2H3,(H,15,21)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVFTCNIUXHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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